molecular formula C₃₃H₃₉N₇O₃ B1144818 Monodes(N-carboxymethyl)valine Daclatasvir CAS No. 1007884-60-7

Monodes(N-carboxymethyl)valine Daclatasvir

Cat. No.: B1144818
CAS No.: 1007884-60-7
M. Wt: 581.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Monodes(N-carboxymethyl)valine Daclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through controlled degradation processes involving hydrolysis and other chemical reactions .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the use of high-purity reagents and solvents, along with precise control of reaction conditions to ensure the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: Monodes(N-carboxymethyl)valine Daclatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller fragments of the original molecule, while oxidation can introduce new functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific degradation pathway and the insights it provides into the stability and behavior of Daclatasvir. Its study helps in understanding the long-term stability of antiviral drugs and in developing more effective formulations .

Properties

IUPAC Name

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPGQSNBFUPQA-FMYROPPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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